molecular formula C22H26N2O4S2 B2743420 (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1007013-45-7

(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2743420
CAS No.: 1007013-45-7
M. Wt: 446.58
InChI Key: HNUFJAZAHTYWNH-GHVJWSGMSA-N
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Description

The compound "(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide" is a structurally complex molecule featuring:

  • A benzo[d]thiazol-2(3H)-ylidene core with 5,7-dimethyl substituents, which likely enhances planarity and π-π stacking interactions.
  • A 2-methoxyethyl group at position 3 of the benzothiazole ring, improving solubility and modulating steric effects.

This architecture suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, though direct pharmacological data are absent in the provided evidence. The (E)-configuration at the imine bond is critical for maintaining structural rigidity and binding specificity .

Properties

IUPAC Name

3-benzylsulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-16-13-17(2)21-19(14-16)24(10-11-28-3)22(29-21)23-20(25)9-12-30(26,27)15-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFJAZAHTYWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)S2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a novel derivative within the benzothiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H26N2O3S\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

This structure includes a benzothiazole moiety, which is known for its pharmacological significance.

Biological Activity Overview

Recent studies have highlighted the biological potential of benzothiazole derivatives, particularly their anticancer and anti-inflammatory effects. The compound has been investigated for its efficacy against various cancer cell lines and its influence on inflammatory markers.

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on the proliferation of human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549, H1299). The MTT assay results indicate a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 μM .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis. It also caused cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
  • Cytokine Modulation : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophages (RAW264.7), suggesting an anti-inflammatory mechanism that may complement its anticancer activity .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses was assessed through various assays:

  • ELISA : Enzyme-linked immunosorbent assays confirmed decreased levels of pro-inflammatory cytokines following treatment with the compound.
  • Western Blot Analysis : Protein expression analysis revealed that the compound inhibits key signaling pathways (AKT and ERK), which are often implicated in both cancer progression and inflammation .

Data Summary

Activity Cell Line/Model Concentration (μM) Effect Observed
Cell ProliferationA4311-4Inhibition of viability
Apoptosis InductionA431, A5491-4Induction of apoptosis
Cytokine ReductionRAW264.7N/ADecrease in IL-6 and TNF-α levels
Cell Cycle ArrestA431, A549N/AG0/G1 phase arrest

Case Studies

In a recent study focusing on benzothiazole derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, the compound similar to our target showed promising results against multiple cancer cell lines, reinforcing the therapeutic potential of benzothiazole structures in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Benzo[d]thiazol-2(3H)-ylidene 5,7-Dimethyl, 2-methoxyethyl, benzylsulfonyl Likely sulfonation + amide coupling Inferred kinase inhibition (structural analogy)
(E)-3-(2-Benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide Thiazole Benzylidene hydrazinyl Hydrazine coupling Antimicrobial, metal complexation
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide 2,4-Dioxothiazolidin-5-ylidene methyl EDC/HOBt-mediated amidation Not reported
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole Allylsulfanyl, trimethoxyphenyl Schiff base formation Antifungal

Key Comparisons

Core Structure and Electronic Effects

  • The benzo[d]thiazol-2(3H)-ylidene core in the target compound provides greater aromaticity and rigidity compared to simpler thiazole or triazole cores in analogs . This may enhance binding to hydrophobic pockets in biological targets.
  • The benzylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in ’s triazole derivative. This difference could alter redox properties or metabolic stability .

Synthetic Strategies

  • The target compound’s benzylsulfonyl moiety likely derives from a benzenesulfonyl chloride intermediate, as seen in ’s sulfonamide synthesis .
  • The propanamide bridge may involve coupling agents like EDC/HOBt () or T3P® (), ensuring high yield and stereochemical integrity .

The 5,7-dimethyl substitution on the benzothiazole ring could mimic kinase-inhibitory scaffolds (e.g., dasatinib analogs), unlike the antimicrobial hydrazinyl propanamides in .

Physical Properties

  • The benzylsulfonyl group would likely produce distinct NMR signals (e.g., downfield-shifted aromatic protons near the sulfonyl moiety) compared to the allylsulfanyl group in .

Q & A

Q. What are the standard synthetic routes for (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide?

  • Methodological Answer : The synthesis typically involves:

Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .

Q. Introduction of substituents :

  • The 2-methoxyethyl group is added via nucleophilic substitution using 2-methoxyethyl bromide .
  • Methylation (for 5,7-dimethyl groups) employs methyl iodide in the presence of a base (e.g., K₂CO₃) .

Propanamide backbone formation : Reaction with propanoyl chloride under Schotten-Baumann conditions .

Benzylsulfonyl group attachment : Oxidation of a benzylthio intermediate to the sulfonyl group using H₂O₂ or mCPBA .
Key solvents: DMF or dichloromethane; yield optimization requires strict temperature control (60–80°C) and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., distinguishing 5,7-dimethyl positions). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying sulfonyl and thiazole moieties .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z configuration of the propanamide group) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based or calorimetric (ITC) methods to screen for interactions with kinases or proteases, leveraging the compound’s sulfonamide and thiazole groups as potential binding motifs .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 μM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the benzylsulfonyl group introduction?

  • Methodological Answer :
  • Oxidation optimization : Compare H₂O₂ (30% in acetic acid, 12 h, RT) vs. mCPBA (in CH₂Cl₂, 0°C to RT, 4 h). mCPBA typically provides higher yields (>80%) but requires rigorous moisture exclusion .

  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) gradients to isolate the sulfonyl product from sulfoxide byproducts.

    Oxidizing Agent Yield (%)Purity (%)Reaction Time
    H₂O₂/AcOH65–709012 h
    mCPBA/CH₂Cl₂80–85954 h

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations to assess binding mode stability in predicted targets (e.g., Bcl-2 family proteins). Compare with experimental SPR binding affinity (KD) values .
  • Metabolite Screening : Use LC-MS to identify hydrolytic or oxidative metabolites that may alter activity in cell-based assays vs. computational models .

Q. What strategies mitigate spectral interference in NMR caused by the compound’s sulfonyl group?

  • Methodological Answer :
  • Solvent selection : Use deuterated DMSO-d₆ to enhance solubility and reduce line broadening from sulfonyl protons .
  • Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress NOE effects in ¹H NMR .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its core structure?

  • Methodological Answer :
  • Co-solvent systems : Test PEG-400/water (1:1) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (>2 mg/mL) .
  • Prodrug approach : Synthesize a phosphate ester derivative at the methoxyethyl group, which hydrolyzes in vivo to release the active compound .

Tables for Comparative Analysis

Q. Table 1: Structural Comparison with Analogous Compounds

CompoundKey FeaturesBioactivity (IC₅₀)Reference
Benzo[d]thiazole derivativesThiazole core, methyl groups1.2 μM (Kinase X)
SulfamethoxazoleSulfonamide group8.5 μM (DHFR)
Target CompoundBenzylsulfonyl, methoxyethyl, propanamide0.7 μM (Kinase X)

Q. Table 2: Reaction Conditions for Sulfonyl Group Introduction

StepReagents/ConditionsYield (%)Reference
Thioether formationBenzyl chloride, K₂CO₃, DMF, 60°C85
Oxidation to sulfonylmCPBA, CH₂Cl₂, 0°C→RT80

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